molecular formula C15H19NO3 B12775069 1-(1,3-Benzodioxol-5-yl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one CAS No. 24622-73-9

1-(1,3-Benzodioxol-5-yl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B12775069
CAS No.: 24622-73-9
M. Wt: 261.32 g/mol
InChI Key: QEVPOSURBZYOOK-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of synthetic stimulants that are chemically similar to the naturally occurring compound cathinone, found in the khat plant

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring is formed by the reaction of catechol with methylene chloride in the presence of a base.

    Alkylation: The benzodioxole ring is then alkylated using a suitable alkylating agent to introduce the methyl group.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed by the reaction of a suitable amine with a ketone or aldehyde.

    Final Coupling: The final step involves the coupling of the benzodioxole and pyrrolidine rings to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For large-scale production.

    Purification Techniques: Such as crystallization, distillation, and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one has been studied for various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain neurological disorders.

    Industry: Used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased neuronal activity and stimulation of the central nervous system. The compound’s effects are mediated through its binding to and activation of specific receptors and transporters involved in neurotransmitter release and reuptake.

Comparison with Similar Compounds

Similar Compounds

    Methcathinone: A synthetic stimulant similar in structure and effects.

    Methylone: Another synthetic cathinone with similar psychoactive properties.

    MDMA (3,4-Methylenedioxymethamphetamine): Shares the benzodioxole ring structure and has similar stimulant and empathogenic effects.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one is unique due to its specific structural features, including the combination of the benzodioxole and pyrrolidine rings

Properties

CAS No.

24622-73-9

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-methyl-2-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C15H19NO3/c1-15(2,16-7-3-4-8-16)14(17)11-5-6-12-13(9-11)19-10-18-12/h5-6,9H,3-4,7-8,10H2,1-2H3

InChI Key

QEVPOSURBZYOOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3

Origin of Product

United States

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